molecular formula C12H12ClNO2 B2986355 2-Chloro-N-[(4-prop-2-ynoxyphenyl)methyl]acetamide CAS No. 2411279-44-0

2-Chloro-N-[(4-prop-2-ynoxyphenyl)methyl]acetamide

Cat. No.: B2986355
CAS No.: 2411279-44-0
M. Wt: 237.68
InChI Key: JCJXPUKVNOEKIQ-UHFFFAOYSA-N
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Description

2-Chloro-N-[(4-prop-2-ynoxyphenyl)methyl]acetamide is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a chloro group, an acetamide moiety, and a prop-2-ynoxyphenyl group, making it a unique molecule with interesting properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[(4-prop-2-ynoxyphenyl)methyl]acetamide typically involves the following steps:

  • Preparation of 4-prop-2-ynoxybenzylamine: : This intermediate can be synthesized by reacting 4-prop-2-ynoxybenzaldehyde with an amine source under reductive conditions.

  • Chloroacetylation: : The 4-prop-2-ynoxybenzylamine is then treated with chloroacetyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[(4-prop-2-ynoxyphenyl)methyl]acetamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

  • Reduction: : Reduction reactions can lead to the formation of amines or other reduced derivatives.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst can be used.

  • Substitution: : Nucleophiles like sodium azide (NaN₃) and amines can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Formation of carboxylic acids or ketones.

  • Reduction: : Formation of amines or alcohols.

  • Substitution: : Formation of azides or substituted amides.

Scientific Research Applications

2-Chloro-N-[(4-prop-2-ynoxyphenyl)methyl]acetamide has several scientific research applications:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : The compound may serve as a probe or inhibitor in biological studies.

  • Industry: : Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Chloro-N-[(4-prop-2-ynoxyphenyl)methyl]acetamide exerts its effects depends on its specific application. For example, in biological systems, it may interact with specific molecular targets or pathways, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

2-Chloro-N-[(4-prop-2-ynoxyphenyl)methyl]acetamide can be compared with other similar compounds, such as:

  • 2-Chloro-N-[(4-methoxyphenyl)methyl]acetamide: : Similar structure but with a methoxy group instead of a prop-2-ynoxy group.

  • 2-Chloro-N-[(4-ethoxyphenyl)methyl]acetamide: : Similar structure but with an ethoxy group instead of a prop-2-ynoxy group.

These compounds may exhibit different reactivity and biological activity due to the variations in their substituents.

Properties

IUPAC Name

2-chloro-N-[(4-prop-2-ynoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO2/c1-2-7-16-11-5-3-10(4-6-11)9-14-12(15)8-13/h1,3-6H,7-9H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCJXPUKVNOEKIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=CC=C(C=C1)CNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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